5-Bromo-2-fluorobenzylamine hydrochloride is a chemical compound with the molecular formula and a CAS number of 202865-69-8. It is classified as a benzylamine derivative, characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 2-position of the benzene ring. The compound appears as white to cream crystals or powder and has a melting point range of 245.0–254.0 °C . Its IUPAC name is (5-bromo-2-fluorophenyl)methanaminium, indicating its structure as a substituted phenyl group attached to an amine.
These reactions are significant for synthesizing more complex organic molecules.
The synthesis of 5-bromo-2-fluorobenzylamine hydrochloride typically involves several steps:
These methods provide a pathway for the efficient synthesis of the compound.
5-Bromo-2-fluorobenzylamine hydrochloride finds applications in various fields:
Interaction studies involving 5-bromo-2-fluorobenzylamine hydrochloride focus on its behavior with other biological molecules. Preliminary assessments suggest potential interactions with:
Such studies are crucial for understanding the compound's pharmacological profile and safety.
Several compounds share structural similarities with 5-bromo-2-fluorobenzylamine hydrochloride. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Bromoaniline | Bromine at para position | Known for its application in dye manufacturing |
2-Fluoroaniline | Fluorine at ortho position | Exhibits different reactivity patterns due to substitution |
Benzylamine | No halogen substituents | Basic amine structure, widely used in organic synthesis |
The uniqueness of 5-bromo-2-fluorobenzylamine hydrochloride lies in its specific combination of halogen substituents, which may enhance its biological activity compared to these similar compounds.
Irritant